5,7-Dibromo-3-(4-methylanilino)indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-5,7-Dibromo-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one is a synthetic organic compound characterized by its unique structure, which includes bromine atoms and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5,7-dibromo-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Condensation: The condensation of the brominated indole with 4-methylphenylamine under acidic or basic conditions leads to the formation of the imino group.
Cyclization: The final step involves cyclization to form the dihydroindolone structure, which can be facilitated by heating or using specific catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and condensation reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5,7-Dibromo-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted indolones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3Z)-5,7-Dibromo-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-5,7-dibromo-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-2,3-dihydro-1H-indol-2-one: Lacks the imino and methylphenyl groups.
3-[(4-Methylphenyl)imino]-2,3-dihydro-1H-indol-2-one: Lacks the bromine atoms.
5,7-Dibromo-3-[(4-chlorophenyl)imino]-2,3-dihydro-1H-indol-2-one: Contains a chlorophenyl group instead of a methylphenyl group.
Uniqueness
The presence of both bromine atoms and the 4-methylphenyl group in (3Z)-5,7-dibromo-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C15H10Br2N2O |
---|---|
Molecular Weight |
394.06 g/mol |
IUPAC Name |
5,7-dibromo-3-(4-methylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C15H10Br2N2O/c1-8-2-4-10(5-3-8)18-14-11-6-9(16)7-12(17)13(11)19-15(14)20/h2-7H,1H3,(H,18,19,20) |
InChI Key |
BUECXYCOVLMIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C(=CC(=C3)Br)Br)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.